methyl 6-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine-3-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a nitro group, a carboxylate ester, and an imidazole ring with a chlorine atom. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine-3-carboxylate typically involves multi-step organic reactions One common method starts with the nitration of a pyridine derivative to introduce the nitro group This is followed by esterification to form the carboxylate ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 6-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4’-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: A compound with a similar imidazole ring and chlorine substitution.
6-(4-Chloro-1H-imidazol-1-yl)pyrimidin-4-amine: Another compound featuring the imidazole ring with a chlorine atom.
Uniqueness
Methyl 6-(4-chloro-1H-imidazol-1-yl)-5-nitropyridine-3-carboxylate is unique due to its combination of a nitro group, carboxylate ester, and imidazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H7ClN4O4 |
---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
methyl 6-(4-chloroimidazol-1-yl)-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C10H7ClN4O4/c1-19-10(16)6-2-7(15(17)18)9(12-3-6)14-4-8(11)13-5-14/h2-5H,1H3 |
InChI Key |
AXRYWGBOWXBOSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N2C=C(N=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.